molecular formula C9H8ClI B13510479 4-Chloro-1-cyclopropyl-2-iodobenzene

4-Chloro-1-cyclopropyl-2-iodobenzene

Cat. No.: B13510479
M. Wt: 278.52 g/mol
InChI Key: GSGBHTZRBBSXRI-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopropyl-2-iodobenzene is an organic compound with the molecular formula C9H8ClI. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a cyclopropyl group at the 1-position, and an iodine atom at the 2-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclopropyl-2-iodobenzene typically involves the following steps:

    Chlorination: The chlorination of the benzene ring can be carried out using chlorine gas or other chlorinating agents such as sulfuryl chloride in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclopropyl-2-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Oxidation and Reduction: Formation of alcohols, ketones, or reduced benzene derivatives.

Scientific Research Applications

4-Chloro-1-cyclopropyl-2-iodobenzene is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.

    Material Science: Investigation of its properties for potential use in advanced materials.

    Chemical Biology: Study of its interactions with biological molecules and potential use as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopropyl-2-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine and iodine atoms makes the compound susceptible to nucleophilic substitution reactions, while the benzene ring can undergo electrophilic substitution. The cyclopropyl group may influence the reactivity and stability of the compound through steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-iodobenzene: Similar structure but lacks the cyclopropyl group.

    4-Chloro-2-iodotoluene: Similar structure with a methyl group instead of a cyclopropyl group.

    4-Bromo-1-cyclopropyl-2-iodobenzene: Similar structure with a bromine atom instead of chlorine.

Uniqueness

4-Chloro-1-cyclopropyl-2-iodobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C9H8ClI

Molecular Weight

278.52 g/mol

IUPAC Name

4-chloro-1-cyclopropyl-2-iodobenzene

InChI

InChI=1S/C9H8ClI/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2

InChI Key

GSGBHTZRBBSXRI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Cl)I

Origin of Product

United States

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